
5-Fluoro-6-methylpyridin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-methylpyridin-3-OL, also known as 6-Fluoro-5-methylpyridin-3-ol, is a chemical compound with the molecular formula C6H6FNO . It has a molecular weight of 127.12 g/mol . The compound is also known by other synonyms such as 2-Fluoro-5-hydroxy-3-methylpyridine and 2-Fluoro-5-hydroxy-3-picoline .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H6FNO/c1-4-2-5(9)3-8-6(4)7/h2-3,9H,1H3 . The compound’s structure includes a pyridine ring with a fluorine atom at the 6th position, a methyl group at the 5th position, and a hydroxyl group at the 3rd position . Physical and Chemical Properties Analysis
This compound has a molecular weight of 127.12 g/mol . It has a computed XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 33.1 Ų . The compound has a rotatable bond count of 0, indicating that it does not contain any rotatable single bonds .Scientific Research Applications
Synthesis of New Chemical Entities
Chemical synthesis research has focused on the development of novel compounds for various applications, including medicinal chemistry and material science. For instance, the Suzuki coupling reaction facilitated the creation of new pyridine derivatives, offering potential for further chemical and pharmaceutical exploration (Manojkumar et al., 2013). Additionally, the synthesis of methyl 4-fluoro-3-methylpyridine-2-carboxylate showcases a methodological advancement in pyridine derivatization, expanding the toolbox for organic and medicinal chemists (Qunfeng et al., 2012).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the focus has been on developing new therapeutic agents. Research includes the synthesis of compounds with potential antitumor activity, where modifications in pyridine structures have been explored to enhance cytotoxic effects against various cancer cell lines. For instance, a series of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids demonstrated promising antitumor properties, highlighting the impact of structural modifications on biological activity (Tsuzuki et al., 2004). Another example is the development of mGlu5 receptor antagonists, where pyridine derivatives have shown high potency and oral bioavailability, marking significant progress in the search for effective neurological disorder treatments (Poon et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-6-methylpyridin-3-OL is the potassium (K+) channel . Potassium channels play a crucial role in maintaining the electrical potential across the cell membranes, and they are involved in various physiological processes, including the regulation of heartbeat and the modulation of neuronal signaling .
Mode of Action
This compound acts as a potassium channel blocker . It binds to exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This interaction with its targets leads to changes in the electrical properties of the cells, affecting their function .
Biochemical Pathways
The compound’s action on potassium channels affects the neuronal signaling pathways . By blocking the potassium channels, it can enhance the conduction of electrical impulses along the neurons. This can lead to improved neuronal communication, which can be beneficial in conditions like multiple sclerosis where such communication is impaired .
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption . These properties can potentially influence the bioavailability of the compound .
Result of Action
The result of the action of this compound is the enhancement of impulse conduction in neurons . This can lead to improved communication between neurons, which can potentially alleviate symptoms in conditions like multiple sclerosis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its interaction with the potassium channels . Additionally, factors like temperature and the presence of other substances can also affect the compound’s stability and action .
Properties
IUPAC Name |
5-fluoro-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-6(7)2-5(9)3-8-4/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYZCAWGBLPEBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)
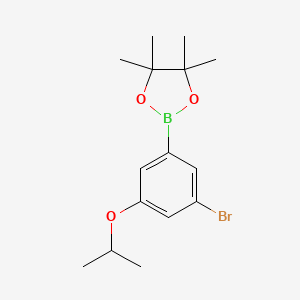
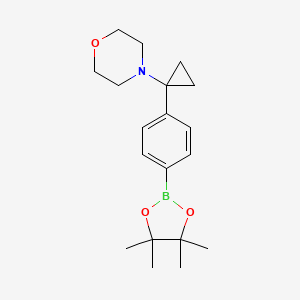
![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
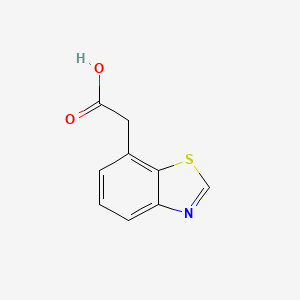
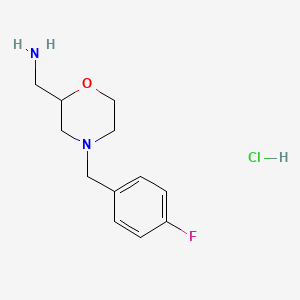

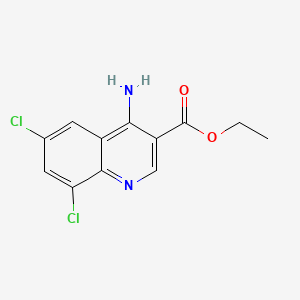

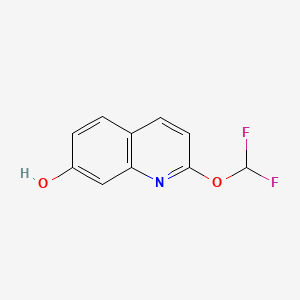
![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)
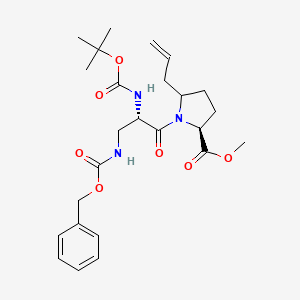
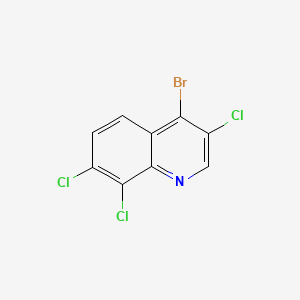
![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)
